Chlorure de 5-fluoro-2,4-diméthoxybenzène-1-sulfonyle

Vue d'ensemble

Description

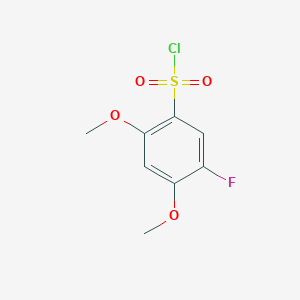

5-Fluoro-2,4-dimethoxybenzene-1-sulfonyl chloride is a useful research compound. Its molecular formula is C8H8ClFO4S and its molecular weight is 254.66 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Fluoro-2,4-dimethoxybenzene-1-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-2,4-dimethoxybenzene-1-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse organique

Ce composé sert d’intermédiaire polyvalent en synthèse organique. Son groupe chlorure de sulfonyle est hautement réactif, ce qui le rend adapté aux réactions de substitution. Il peut être utilisé pour introduire le groupe fonctionnel sulfonyle dans d’autres molécules, ce qui constitue une étape clé dans la synthèse de divers produits pharmaceutiques, agrochimiques et colorants .

Mécanisme D'action

Target of Action

It is known that sulfonyl chloride compounds often act as electrophiles in organic synthesis reactions .

Mode of Action

Sulfonyl chlorides are typically involved in substitution reactions where they act as electrophiles . They can react with nucleophiles, leading to the replacement of the chloride group.

Biochemical Pathways

The compound’s electrophilic nature suggests it could potentially influence a variety of biochemical pathways through its interactions with nucleophilic entities within a biological system .

Result of Action

As a sulfonyl chloride, it is likely to form sulfonamides or sulfonic esters upon reaction with amines or alcohols, respectively .

Activité Biologique

5-Fluoro-2,4-dimethoxybenzene-1-sulfonyl chloride (FDMBS) is a chemical compound with significant potential in medicinal chemistry, particularly due to its role as a sulfonamide precursor. This article explores the biological activity of FDMBS, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₈H₈ClF O₄S

- Molecular Weight : Approximately 254.66 g/mol

- Functional Groups : Sulfonyl chloride, fluorine substituent, and methoxy groups

The sulfonyl chloride group contributes to the compound's reactivity, enabling it to participate in various chemical transformations essential for drug development.

FDMBS exhibits biological activity primarily through its interactions with specific enzymes and pathways:

-

Inhibition of Pyruvate Kinase (PK) :

- FDMBS has been studied for its allosteric inhibition of liver pyruvate kinase (PKL). In vitro studies demonstrated that it can decrease PKL activity by approximately 25% in HepG2 knockout cells, which lack PKM but retain PKL .

- The compound also showed a significant reduction in triacylglycerol (TAG) content in a dose-dependent manner, indicating potential benefits in metabolic disorders like MAFLD (metabolic dysfunction-associated fatty liver disease) .

- Cellular Uptake and Toxicity :

- Structure-Activity Relationship (SAR) :

Applications in Research

FDMBS serves as a reference standard in pharmaceutical testing due to its ability to form sulfonamide derivatives. These derivatives are critical for developing drugs targeting various diseases. Its applications extend to:

- Drug Development : As a versatile intermediate in organic synthesis, FDMBS is utilized to create compounds with potential therapeutic effects against metabolic diseases.

- Benchmarking : It is used for method validation and quality control in pharmaceutical research.

Case Studies

Several studies have investigated the biological activity of compounds related to FDMBS:

- MAFLD Treatment :

- FGFR Inhibition :

Research Findings Summary

Propriétés

IUPAC Name |

5-fluoro-2,4-dimethoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO4S/c1-13-6-4-7(14-2)8(3-5(6)10)15(9,11)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMVNHDODUORGAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1F)S(=O)(=O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.